5-Bromopyrimidine-4-carbonitrile
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Overview
Description
5-Bromopyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2BrN3 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a cyano group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-Bromopyrimidine-4-carbonitrile involves the bromination of commercially available 5-aminopyrimidine-4-carbonitrile. This reaction can be carried out using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the bromopyrimidine and boronic acids.
Sonogashira Coupling: This reaction involves the coupling of the bromopyrimidine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate are used. The reaction is often performed in a mixture of water and ethanol.
Sonogashira Coupling: Terminal alkynes, palladium catalysts (e.g., PdCl2(PPh3)2), and copper iodide are used. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines, where the bromine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Sonogashira Coupling: The major products are alkynyl-substituted pyrimidines, which have applications in material science and pharmaceuticals.
Scientific Research Applications
5-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in various organic reactions.
Biology: This compound is used in the study of nucleic acid analogs and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-4-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity. The bromine and cyano groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions . These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the cyano group at the 4th position, making it less versatile in certain reactions.
5-Bromo-2-pyridinecarbonitrile: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
4-Amino-5-bromopyrimidine: Contains an amino group at the 4th position instead of a cyano group, which affects its reactivity and applications.
Uniqueness
5-Bromopyrimidine-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-4-2-8-3-9-5(4)1-7/h2-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDDWOVFQZUEGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551366 |
Source
|
Record name | 5-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-66-3 |
Source
|
Record name | 5-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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